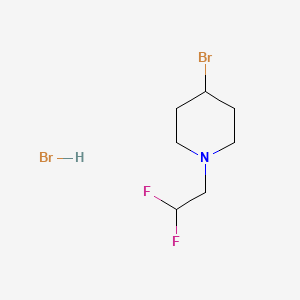
4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide is a chemical compound that belongs to the class of halogenopiperidines. It is characterized by the presence of a bromine atom and a difluoroethyl group attached to a piperidine ring. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide typically involves the reaction of 4-bromopiperidine with 2,2-difluoroethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Análisis De Reacciones Químicas
4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the difluoroethyl group.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated piperidines.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide can be compared with other halogenated piperidines, such as:
4-Chloro-1-(2,2-difluoroethyl)piperidine Hydrobromide: Similar structure but with a chlorine atom instead of bromine.
4-Fluoro-1-(2,2-difluoroethyl)piperidine Hydrobromide: Contains a fluorine atom instead of bromine.
4-Iodo-1-(2,2-difluoroethyl)piperidine Hydrobromide: Contains an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the influence of the bromine atom on its chemical and biological properties .
Propiedades
Fórmula molecular |
C7H13Br2F2N |
|---|---|
Peso molecular |
308.99 g/mol |
Nombre IUPAC |
4-bromo-1-(2,2-difluoroethyl)piperidine;hydrobromide |
InChI |
InChI=1S/C7H12BrF2N.BrH/c8-6-1-3-11(4-2-6)5-7(9)10;/h6-7H,1-5H2;1H |
Clave InChI |
KLHTXRBRTCBBNM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1Br)CC(F)F.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


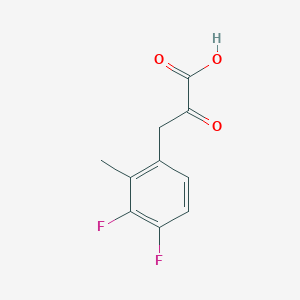
![tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13699270.png)
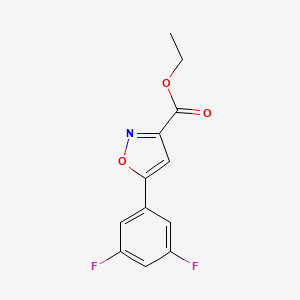
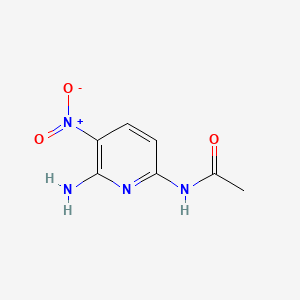
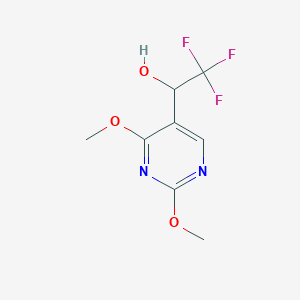

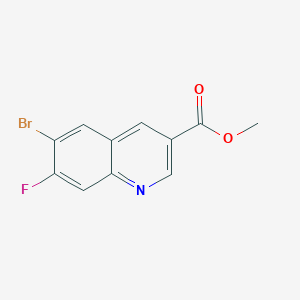
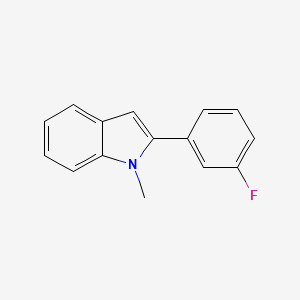
![Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine](/img/structure/B13699314.png)

![6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13699324.png)
![3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B13699333.png)
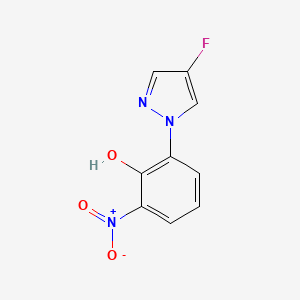
![3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile](/img/structure/B13699356.png)
